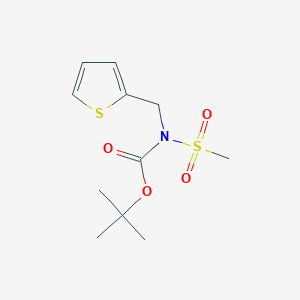

tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate, also known as MTMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTMC is a carbamate derivative that has been synthesized through a multistep process, and its unique structural features make it an interesting candidate for further research.

Scientific Research Applications

Organic Synthesis Applications

Nitrone Equivalents in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate, have been identified as the first class of N-(Boc) nitrone equivalents. These compounds can be prepared easily from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These findings suggest their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Asymmetric Mannich Reaction : Research on the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by asymmetric Mannich reaction indicates the potential of these compounds in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Material Science Applications

Thermally Activated Fluorescence Materials : A series of bipolar materials for thermally activated delayed fluorescence based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, synthesized by Ulmann coupling reactions, demonstrates the applicability of tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate derivatives in material science. These compounds, with manipulation of conjugation, show varying electronic, photophysical, and electrochemical properties (Huang et al., 2014).

Polysulfone-graft-poly(tert-butyl acrylate) Synthesis : The synthesis of Polysulfone-graft-poly(tert-butyl acrylate) and its applications in nanophase separation and pH-dependent iridescence further exemplifies the versatility of tert-butyl based compounds in material science. These materials showcase properties like nanometer-sized domain formation and the ability to undergo hydrolysis to yield poly(acrylic acid) chains (Lu, Liu, & Duncan, 2004).

properties

IUPAC Name |

tert-butyl N-methylsulfonyl-N-(thiophen-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S2/c1-11(2,3)16-10(13)12(18(4,14)15)8-9-6-5-7-17-9/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXJDLYOMCLUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CS1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

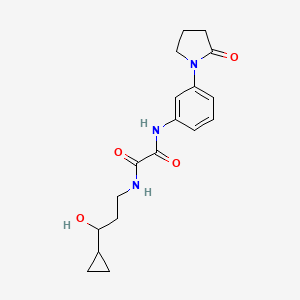

![N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2709965.png)

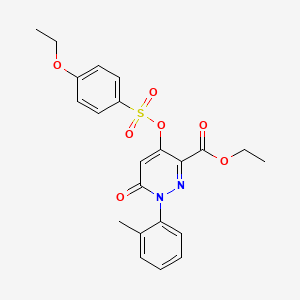

![ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2709967.png)